

Application Notes and Protocols for Meropenem Sample Preparation in Pediatric Samples

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Compound of Interest

Compound Name: *Meropenem-d6*

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This document provides detailed application notes and standardized protocols for the preparation of pediatric biological samples for the quantification of meropenem. The included methodologies are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and clinical trials in the pediatric population.

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic frequently utilized in pediatric intensive care units for treating severe bacterial infections. Due to the unique physiological characteristics of children, including rapid changes in pharmacokinetics, TDM is a valuable tool to optimize dosing and ensure therapeutic efficacy while minimizing toxicity. Accurate determination of meropenem concentrations relies on robust and validated sample preparation techniques. This document outlines protocols for plasma, serum, and cerebrospinal fluid (CSF) samples, with a focus on methods suitable for the small sample volumes typically available from pediatric patients.

Sample Stability and Handling

Meropenem is susceptible to degradation, particularly at room temperature and in certain biological matrices. Proper handling and storage are critical for accurate quantification.

- Collection: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) and processed promptly.
- Processing: Plasma or serum should be separated from whole blood by centrifugation as soon as possible after collection.
- Storage: Samples should be frozen, preferably at -80°C, if not analyzed immediately.[1] Meropenem in plasma has shown stability for at least 80 days when stored at -20°C, although storage at -80°C is recommended for longer durations.[2] Repeated freeze-thaw cycles should be avoided.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for meropenem quantification in pediatric biological samples.

Table 1: Meropenem Sample Preparation and Quantification in Pediatric Plasma/Serum

Sample Volume	Preparation Method	Analytical Method	Lower Limit of Quantification (LLOQ)	Internal Standard	Reference
50 µL	Protein Precipitation (Methanol)	HPLC-UV	1 mg/L	Ertapenem	[3]
50 µL	Protein Precipitation (Methanol)	UHPLC- MS/MS	10 ng/mL	Ertapenem	[1]
Not Specified	Protein Precipitation (Methanol)	HPLC-UV	0.5 mg/L	Not Specified	[4]
500 µL	Protein Precipitation (ortho- phosphoric acid: methanol)	HPLC-DAD	0.192 µg/mL	Doripenem	[5]
Not Specified	Protein Precipitation	UPLC- MS/MS	0.100 µg/mL (Serum)	Not Specified	[6] [7]

Table 2: Meropenem Sample Preparation and Quantification in Pediatric Cerebrospinal Fluid (CSF)

Sample Volume	Preparation Method	Analytical Method	Lower Limit of Quantification (LLOQ)	Internal Standard	Reference
50 µL	Microfiltration (0.22 µm filters)	UHPLC-MS/MS	2 ng/mL	Ertapenem	[1]
Not Specified	Protein Precipitation	UPLC-MS/MS	0.0400 µg/mL	Not Specified	[6][7]

Experimental Protocols

Protocol 1: Protein Precipitation for Meropenem in Pediatric Plasma/Serum using Methanol

This protocol is adapted from methods utilizing a simple and efficient protein precipitation step.

[3][4][8]

Materials:

- Vortex mixer
- Centrifuge (capable of 6000 rpm)
- Micropipettes and sterile tips
- Microcentrifuge tubes (1.5 mL)
- Methanol (HPLC grade)
- Internal Standard (IS) solution (e.g., Ertapenem)
- Drug-free human plasma/serum for calibration standards and quality controls

Procedure:

- Thaw frozen plasma/serum samples on ice.
- Pipette 50 μ L of the sample, calibration standard, or quality control into a microcentrifuge tube.
- Add the appropriate volume of internal standard solution.
- Add methanol in a 2:1 (v/v) ratio to the plasma/serum sample (e.g., 100 μ L of methanol for 50 μ L of plasma).
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 6000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or HPLC vial.
- Inject a specific volume (e.g., 20 μ L) into the analytical system (HPLC-UV or LC-MS/MS).





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